Cas no 1016867-57-4 (2-(Cyclohexyloxy)isonicotinonitrile)

2-(Cyclohexyloxy)isonicotinonitrile is a specialized organic compound featuring a cyclohexyloxy group attached to an isonicotinonitrile core. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The cyclohexyl moiety enhances lipophilicity, potentially improving bioavailability in drug development applications. Its nitrile functionality offers versatile transformation possibilities, including hydrolysis to carboxylic acids or reduction to primary amines. The compound's stability under various conditions allows for flexible handling in multi-step synthetic routes. Its distinct substitution pattern enables selective modifications, facilitating the construction of complex heterocyclic systems. The molecular framework is particularly useful in medicinal chemistry for designing bioactive molecules targeting CNS disorders due to its balanced polarity profile.
2-(Cyclohexyloxy)isonicotinonitrile structure
1016867-57-4 structure
Product name:2-(Cyclohexyloxy)isonicotinonitrile
CAS No:1016867-57-4
MF:C12H14N2O
MW:202.252362728119
MDL:MFCD09942305
CID:1072011
PubChem ID:24703096

2-(Cyclohexyloxy)isonicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-(Cyclohexyloxy)isonicotinonitrile
    • 2-(Cyclohexyloxy)pyridine-4-carbonitrile, 4-Cyano-2-(cyclohexyloxy)pyridine
    • AKOS000188409
    • 2-cyclohexyloxypyridine-4-carbonitrile
    • 1016867-57-4
    • TS-02877
    • DTXSID20640886
    • MFCD09942305
    • CS-0442724
    • 2-(Cyclohexyloxy)pyridine-4-carbonitrile
    • MDL: MFCD09942305
    • Inchi: InChI=1S/C12H14N2O/c13-9-10-6-7-14-12(8-10)15-11-4-2-1-3-5-11/h6-8,11H,1-5H2
    • InChI Key: AGFMTASTDRSQEM-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)OC2=NC=CC(=C2)C#N

Computed Properties

  • Exact Mass: 202.110613074g/mol
  • Monoisotopic Mass: 202.110613074g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 45.9Ų
  • XLogP3: 2.7

2-(Cyclohexyloxy)isonicotinonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Key Organics Ltd
TS-02877-5MG
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4 >90%
5mg
£46.00 2025-02-09
Fluorochem
068403-1g
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4 97%
1g
£96.00 2022-03-01
Key Organics Ltd
TS-02877-1MG
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4 >90%
1mg
£37.00 2025-02-09
Key Organics Ltd
TS-02877-50MG
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4 >90%
50mg
£102.00 2025-02-09
Key Organics Ltd
TS-02877-100MG
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4 >90%
100mg
£146.00 2025-02-09
Apollo Scientific
OR61211-1g
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4
1g
£96.00 2023-09-02
Key Organics Ltd
TS-02877-20MG
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4 >90%
20mg
£76.00 2023-04-19
Key Organics Ltd
TS-02877-10MG
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4 >90%
10mg
£63.00 2025-02-09
Fluorochem
068403-5g
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4 97%
5g
£384.00 2022-03-01
Ambeed
A277850-1g
2-(Cyclohexyloxy)isonicotinonitrile
1016867-57-4 95+%
1g
$170.0 2024-04-26

2-(Cyclohexyloxy)isonicotinonitrile Related Literature

Additional information on 2-(Cyclohexyloxy)isonicotinonitrile

Recent Advances in the Study of 2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4)

2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4) is a chemical compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, pharmacological properties, and mechanistic insights, positioning it as a promising candidate for therapeutic interventions. This research brief aims to summarize the latest findings related to this compound and its implications for the pharmaceutical industry.

The synthesis of 2-(Cyclohexyloxy)isonicotinonitrile has been optimized in recent years, with researchers employing novel catalytic methods to enhance yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated the use of palladium-catalyzed cross-coupling reactions to achieve a high-efficiency synthesis pathway. This advancement not only reduces production costs but also minimizes environmental impact, aligning with the principles of green chemistry.

Pharmacological investigations have revealed that 2-(Cyclohexyloxy)isonicotinonitrile exhibits potent inhibitory activity against specific kinase targets, particularly those involved in inflammatory and oncogenic pathways. In vitro and in vivo studies have shown that the compound effectively suppresses the proliferation of cancer cells by modulating key signaling cascades, such as the PI3K/AKT/mTOR pathway. These findings suggest its potential as a lead compound for the development of targeted cancer therapies.

Further mechanistic studies have elucidated the binding interactions of 2-(Cyclohexyloxy)isonicotinonitrile with its biological targets. X-ray crystallography and molecular docking simulations have provided detailed insights into the compound's binding mode, highlighting its ability to occupy the ATP-binding pocket of kinases with high affinity. This structural information is invaluable for the rational design of derivatives with improved selectivity and efficacy.

In addition to its anticancer properties, recent research has explored the compound's potential in treating neurodegenerative diseases. A 2024 study in ACS Chemical Neuroscience reported that 2-(Cyclohexyloxy)isonicotinonitrile can cross the blood-brain barrier and exhibit neuroprotective effects in models of Alzheimer's disease. The compound's ability to inhibit amyloid-beta aggregation and reduce oxidative stress marks it as a multifunctional therapeutic agent.

Despite these promising results, challenges remain in the clinical translation of 2-(Cyclohexyloxy)isonicotinonitrile. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Collaborative efforts between academia and industry are essential to overcome these hurdles and advance the compound toward clinical trials.

In conclusion, 2-(Cyclohexyloxy)isonicotinonitrile (CAS: 1016867-57-4) represents a versatile and promising scaffold in medicinal chemistry. Its diverse pharmacological activities and well-characterized mechanism of action make it a valuable candidate for drug development. Continued research and innovation will be crucial to unlocking its full therapeutic potential and addressing unmet medical needs.

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(CAS:1016867-57-4)2-(Cyclohexyloxy)isonicotinonitrile
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Purity:99%
Quantity:1g
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